Cas no 141410-06-2 ((S)-(+)-Methyl indoline-2-carboxylate)

(S)-(+)-Methyl indoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- (S)-Methyl indoline-2-carboxylate
- (S)-(+)-Methyl indoline-2-carboxylate
- 1H-Indole-2-carboxylicacid, 2,3-dihydro-, methyl ester, (2S)-
- (S)-Indoline-2-carboxylic acid methyl ester
- 2,3-dihydro-1H-indol-2-carboxylic acid methyl ester
- 2-methoxycarbonylindoline
- AC1ODSZN
- AK-41781
- CTK8C6278
- DL-Indoline-2-carboxylic acid methyl ester
- indoline-2-carboxylic acid methyl ester
- methyl Indoline-2(S)-carboxylate
- methyl indoline-2-carboxylate
- SureCN926891
- 2,3-dihydro-(2S)-1H-indole-2-carboxylic acid methyl ester
- methyl(2S)-2,3-dihydroindole-2-carboxylate
- (S)-Methylindoline-2-carboxylate
- DTXSID30427246
- BS-22589
- CS-0129856
- EN300-316891
- (2S)-methyl 2-indolinecarboxylate
- Methyl (S)-indoline-2-carboxylate
- 1H-Indole-2-carboxylicacid,2,3-dihydro-,methylester,(2S)-(9CI)
- methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
- (S)-(+)-Methyl indoline-2-carboxylate, >=97.0% (HPLC)
- MFCD12796094
- URORFKDEPJFPOV-VIFPVBQESA-N
- 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester, (2S)-
- SCHEMBL926891
- I11546
- 141410-06-2
- J-007495
-
- MDL: MFCD12796094
- インチ: InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
- InChIKey: URORFKDEPJFPOV-VIFPVBQESA-N
- ほほえんだ: N1C2C(=CC=CC=2)CC1C(OC)=O
計算された属性
- せいみつぶんしりょう: 177.078978594g/mol
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 1.33420
- 光学活性: [α]/D 31.0±1.5°, c = 1 in chloroform
(S)-(+)-Methyl indoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB483696-5 g |
(S)-(+)-Methyl indoline-2-carboxylate, 95%; . |
141410-06-2 | 95% | 5g |
€637.00 | 2023-06-15 | |
Chemenu | CM239618-5g |
(S)-Methyl indoline-2-carboxylate |
141410-06-2 | 95% | 5g |
$956 | 2023-03-05 | |
TRC | M313620-250mg |
(S)-(+)-Methyl indoline-2-carboxylate |
141410-06-2 | 250mg |
$115.00 | 2023-05-17 | ||
Enamine | EN300-316891-0.5g |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
141410-06-2 | 95.0% | 0.5g |
$55.0 | 2025-03-19 | |
abcr | AB483696-1 g |
(S)-(+)-Methyl indoline-2-carboxylate, 95%; . |
141410-06-2 | 95% | 1g |
€229.00 | 2023-06-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 712884-500MG |
(S)-(+)-Methyl indoline-2-carboxylate |
141410-06-2 | ≥97.0% (HPLC) | 500MG |
¥766.33 | 2022-02-24 | |
Apollo Scientific | OR955542-5g |
(S)-(+)-Methyl indoline-2-carboxylate |
141410-06-2 | 98% | 5g |
£223.00 | 2025-02-21 | |
eNovation Chemicals LLC | K36421-5g |
(S)-indoline-2-carboxylicacidmethylester |
141410-06-2 | 98% | 5g |
$585 | 2024-06-09 | |
Enamine | EN300-316891-0.1g |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
141410-06-2 | 95.0% | 0.1g |
$24.0 | 2025-03-19 | |
Enamine | EN300-316891-0.25g |
methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate |
141410-06-2 | 95.0% | 0.25g |
$35.0 | 2025-03-19 |
(S)-(+)-Methyl indoline-2-carboxylate 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
(S)-(+)-Methyl indoline-2-carboxylateに関する追加情報
CAS No. 141410-06-2: (S)-(+)-Methyl Indoline-2-Carboxylate
The compound CAS No. 141410-06-2, commonly referred to as (S)-(+)-Methyl Indoline-2-Carboxylate, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound has garnered attention due to its unique structural properties and its potential in advanced chemical synthesis. Recent studies have highlighted its role in drug discovery, material science, and as a precursor in the synthesis of bioactive molecules.
Structural Insights and Chemical Properties: The molecular structure of (S)-(+)-Methyl Indoline-2-Carboxylate consists of an indoline ring system with a methyl group attached to the carboxylate moiety. This configuration imparts specific optical properties, making it chiral and suitable for enantioselective reactions. The compound exhibits a melting point of approximately 150°C and is sparingly soluble in water, with enhanced solubility in organic solvents such as dichloromethane and ethyl acetate.
Applications in Drug Discovery: Recent research has focused on the use of (S)-(+)-Methyl Indoline-2-Carboxylate as a building block in medicinal chemistry. Its indoline core is known to interact with various biological targets, including kinases and proteases, making it a valuable component in the development of novel therapeutic agents. For instance, studies published in the *Journal of Medicinal Chemistry* have demonstrated its potential as a lead compound for anti-cancer drug development.
Role in Material Science: Beyond pharmacology, (S)-(+)-Methyl Indoline-2-Carboxylate has found applications in material science, particularly in the synthesis of advanced polymers and liquid crystals. Its rigid molecular structure contributes to the formation of ordered domains, which are essential for high-performance materials used in electronics and optoelectronics.
Synthesis and Optimization: The synthesis of (S)-(+)-Methyl Indoline-2-Carboxylate typically involves multi-step reactions, including Friedel-Crafts alkylation and subsequent oxidation steps. Recent advancements in catalytic methods have enabled higher yields and improved stereocontrol, making this compound more accessible for large-scale production.
Safety and Handling: As with all chemical compounds, proper handling procedures must be followed when working with (S)-(+)-Methyl Indoline-2-Carboxylate. It is recommended to use protective equipment such as gloves and goggles during synthesis or manipulation. Storage should be in a cool, dry place away from direct sunlight to prevent degradation.
In conclusion, CAS No. 141410-06-2, or (S)-(+)-Methyl Indoline-2-Carboxylate, stands out as a versatile compound with promising applications across multiple disciplines. Its unique chemical properties and recent research findings underscore its importance in contemporary scientific endeavors.
141410-06-2 ((S)-(+)-Methyl indoline-2-carboxylate) 関連製品
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